5-(1-Aminoethyl)-N-phenylpyridin-2-amine
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Overview
Description
5-(1-Aminoethyl)-N-phenylpyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminoethyl group attached to the pyridine ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N-phenylpyridin-2-amine typically involves the reaction of 2-chloropyridine with N-phenylethylenediamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
5-(1-Aminoethyl)-N-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the substituents attached to the nitrogen atom.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but contain an imidazole moiety and a bromine atom.
Uniqueness
5-(1-Aminoethyl)-N-phenylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C13H15N3/c1-10(14)11-7-8-13(15-9-11)16-12-5-3-2-4-6-12/h2-10H,14H2,1H3,(H,15,16) |
InChI Key |
OJKKAILNAYOMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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